8-Chloro-5-methoxy-2-phenylquinoline-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-5-methoxy-2-phenylquinoline-4-carboxylic Acid is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. Quinoline derivatives have been extensively studied due to their broad spectrum of biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-5-methoxy-2-phenylquinoline-4-carboxylic Acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-phenylquinoline-4-carboxylic acid with chloro and methoxy substituents. The reaction is often carried out in the presence of a base such as sodium hydroxide and a solvent like tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-5-methoxy-2-phenylquinoline-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Chloro-5-methoxy-2-phenylquinoline-4-carboxylic Acid has been widely studied for its applications in:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Chloro-5-methoxy-2-phenylquinoline-4-carboxylic Acid involves its interaction with specific molecular targets. For instance, as an HDAC inhibitor, it binds to the active site of histone deacetylases, preventing the removal of acetyl groups from histone proteins. This leads to an accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell proliferation .
Comparison with Similar Compounds
2-Phenylquinoline-4-carboxylic Acid: Shares a similar quinoline core but lacks the chloro and methoxy substituents.
8-Chloroquinoline: Similar chloro substitution but lacks the methoxy and phenyl groups.
5-Methoxyquinoline: Contains the methoxy group but lacks the chloro and phenyl groups
Uniqueness: 8-Chloro-5-methoxy-2-phenylquinoline-4-carboxylic Acid is unique due to the combination of chloro, methoxy, and phenyl substituents on the quinoline core. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C17H12ClNO3 |
---|---|
Molecular Weight |
313.7 g/mol |
IUPAC Name |
8-chloro-5-methoxy-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H12ClNO3/c1-22-14-8-7-12(18)16-15(14)11(17(20)21)9-13(19-16)10-5-3-2-4-6-10/h2-9H,1H3,(H,20,21) |
InChI Key |
CLCAMRVLJMPLMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=NC2=C(C=C1)Cl)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.